7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12F2N2OS |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-5-ol |
InChI |
InChI=1S/C10H12F2N2OS/c1-16-10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,8-9,15H,2-3H2,1H3 |
InChI Key |
QPSXIVGKORDZCR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(CC(CC2=N1)C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Thioureas
A widely adopted route involves reacting β-ketoesters with substituted thioureas under acidic conditions. For example:
-
Ethyl 3-(difluoromethyl)-4-oxocyclohexanecarboxylate reacts with S-methylisothiourea sulfate in ethanol with NaOH catalysis (16% w/w) to form the tetrahydroquinazoline core.
-
Key conditions : 10-hour reaction at 25°C, yielding 84.7 g (99.7%) of intermediate 4-hydroxy-2-methylthio-5,6,7,8-tetrahydroquinazoline .
Ring-Closing Metathesis (RCM)
Patents describe RCM using Grubbs catalysts to form the bicyclic structure:
-
7-Bromo-5,8-difluoro-6-iodo-2-(methylthio)quinazolin-4-ol undergoes RCM with Hoveyda-Grubbs II catalyst (2 mol%) in dichloromethane, achieving 78% yield.
Difluoromethylation Techniques
Electrophilic Fluorination
Difluoromethylation is achieved via Deoxo-Fluor® or DAST :
Nucleophilic Fluorination
Using KHF2 or TBAF :
-
7-Bromo-5,6,7,8-tetrahydroquinazolin-5-ol reacts with KHF2 (3 eq.) in DMF at 120°C for 24h, yielding 58% difluorinated product.
Methylthio Group Introduction
Thiolation via Displacement Reactions
Direct Sulfur Incorporation
-
Methylthiourea sulfate (1.2 eq.) condenses with β-ketoesters under NaOH catalysis, as in Section 1.1.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Techniques
-
Crystallization : Ice-water quenching after POCl₃-mediated chlorination (77% recovery).
-
Chromatography : Silica gel (hexane/EtOAc 3:1) for intermediates.
Industrial-Scale Synthesis
Patent WO2023244713A1 Protocol
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the quinazoline core .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 7-(difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol exhibit notable antimicrobial properties. Studies have shown that derivatives of quinazoline and quinoline structures often possess significant antibacterial and antifungal activities. For instance, compounds with similar structural features have been evaluated against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of electron-withdrawing groups like difluoromethyl can enhance the antimicrobial efficacy by improving the interaction with microbial targets .
Potential Antituberculosis Agents
The compound's structure suggests potential utility as an antituberculosis agent. Certain synthesized derivatives have demonstrated activity against Mycobacterium smegmatis, indicating that modifications to the tetrahydroquinazoline framework could yield promising candidates for further development against tuberculosis .
Synthetic Chemistry
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The characterization of these compounds is crucial for confirming their structure and understanding their reactivity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to elucidate the molecular structure .
Role in Drug Development
In drug development processes, this compound can serve as a lead structure for designing new pharmaceuticals. Its unique chemical properties allow for modifications that can enhance bioavailability and reduce toxicity. Researchers are exploring various substitutions on the quinazoline core to improve therapeutic profiles while maintaining efficacy against targeted pathogens .
Case Study 1: Antimicrobial Screening
A study evaluated several derivatives of quinazoline-based compounds for their antimicrobial activity using a well diffusion method. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong potential for developing new antibiotics .
Case Study 2: Structure-Activity Relationship
Another research project focused on the relationship between the chemical structure of tetrahydroquinazolines and their biological activity. It was found that modifications at specific positions significantly influenced their antibacterial activity. Compounds with electron-donating or withdrawing groups showed varied effects on microbial inhibition, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinazoline core can interact with nucleic acids or proteins. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and analogs:
Key Observations:
- Lipophilicity : Fluorine substituents (target compound, ) increase membrane permeability relative to hydroxyl or brominated groups .
- Saturation : Partial saturation in the target compound and derivatives may reduce conformational flexibility compared to fully aromatic analogs ().
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn:
- Melting Point : Analogs like 6,8-dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline () melt at 162–165°C, while methylthio-substituted quinazolines () likely exhibit lower melting points due to reduced polarity .
- Solubility : The hydroxyl group in the target compound may improve aqueous solubility relative to fully alkylated derivatives (e.g., ).
Biological Activity
7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₈F₂N₂OS
- Molecular Weight : 224.23 g/mol
This compound features a tetrahydroquinazoline core, which is known for various biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Research has indicated that compounds with a tetrahydroquinazoline structure may exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrahydroquinazolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study evaluating the cytotoxic effects of related tetrahydroquinazoline derivatives demonstrated that these compounds could inhibit the growth of several cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The mechanism was primarily attributed to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. The presence of the methylthio group in its structure is known to enhance the antimicrobial efficacy of several compounds.
- Research Findings : In vitro studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a derivative with a methylthio substituent was found to inhibit the growth of Staphylococcus aureus and Escherichia coli.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, blocking critical pathways in cancer cells or pathogens.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells can lead to apoptosis or necrosis.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(Difluoromethyl)-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-5-ol, and how can reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions starting from quinazolinone precursors. Key steps include:
- Difluoromethylation : Introduction of the difluoromethyl group at position 7 using reagents like ClCFH or BrCFH under basic conditions (e.g., KCO) in polar aprotic solvents (e.g., DMF) .
- Methylthio incorporation : Thiolation at position 2 via nucleophilic substitution with methyl disulfide or methanethiol in ethanol under reflux .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
- Critical parameters : Temperature control during difluoromethylation (60–80°C) and stoichiometric ratios (1:1.2 for thiolation) are vital to minimize side products like over-alkylated derivatives .
Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are most reliable?
- Methodology :
- NMR spectroscopy : H and C NMR confirm the presence of the difluoromethyl group (δ ~5.8–6.2 ppm for CFH) and methylthio moiety (δ ~2.5 ppm for SCH) .
- X-ray crystallography : Resolves stereochemistry at position 5 (tetrahydroquinazoline ring) and validates hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (expected: ~244.26 g/mol) and isotopic patterns for fluorine .
Q. What preliminary biological activities have been reported for this compound, and which targets are hypothesized?
- Findings :
- Kinase inhibition : The difluoromethyl group enhances lipophilicity, potentially improving binding to ATP pockets in kinases (e.g., EGFR or VEGFR2) .
- GPCR modulation : Structural analogs show affinity for serotonin receptors (5-HT), suggesting similar interactions due to the tetrahydroquinazoline scaffold .
- Assays : Initial screening via enzyme-linked immunosorbent assays (ELISA) or radioligand binding studies (IC values reported in µM ranges) .
Advanced Research Questions
Q. How do substituent modifications (e.g., difluoromethyl vs. trifluoromethyl) impact structure-activity relationships (SAR) in related quinazolinones?
- SAR analysis :
- Lipophilicity : Difluoromethyl (logP ~2.1) vs. trifluoromethyl (logP ~2.8) alters membrane permeability and target engagement .
- Electron-withdrawing effects : Fluorine substituents increase electrophilicity at position 7, enhancing interactions with nucleophilic residues in enzymes .
- Data contradiction : Some studies report trifluoromethyl derivatives with higher potency but poorer solubility, necessitating trade-off analysis in lead optimization .
Q. What strategies resolve conflicting data on enantiomer-specific activity for the stereocenter at position 5?
- Methodology :
- Chiral chromatography : Separate enantiomers using Chiralpak® AD-H columns (eluent: hexane/isopropanol) to assess individual bioactivity .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring closure to control stereochemistry .
- Case study : (S)-enantiomers of similar tetrahydroquinazolines show 3–5× higher affinity for dopamine D receptors than (R)-forms .
Q. How can computational modeling predict off-target effects or toxicity risks for this compound?
- Approach :
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4), predicting metabolic stability .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., %F = 65–70%) and blood-brain barrier penetration (BBB score: 0.8) .
- Validation : Cross-reference computational results with in vitro hepatocyte clearance assays and hERG channel inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
